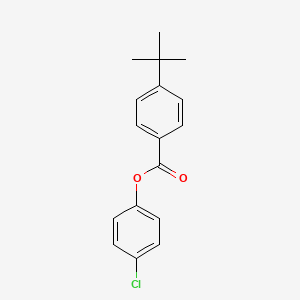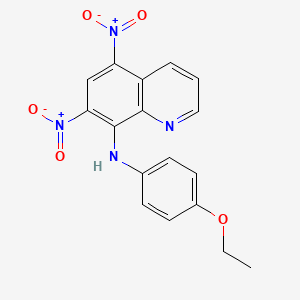![molecular formula C15H15NO3S B11702877 4-methyl-N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B11702877.png)
4-methyl-N-[(phenylsulfonyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzenesulfonyl chloride} + \text{4-methylbenzamide} \rightarrow \text{N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE} ]
Industrial Production Methods
In industrial settings, the production of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE may involve large-scale synthesis using automated reactors. The process typically includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . The inhibition of this enzyme can disrupt cellular processes and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler compound with similar sulfonamide functionality.
4-Methylbenzenesulfonamide: Contains a methyl group on the benzene ring, similar to N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE.
N-[(BENZENESULFONYL)METHYL]-BENZAMIDE: Lacks the methyl group on the benzene ring.
Uniqueness
N-[(BENZENESULFONYL)METHYL]-4-METHYLBENZAMIDE is unique due to the presence of both the benzenesulfonyl and 4-methylbenzamide groups. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C15H15NO3S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(benzenesulfonylmethyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-13(10-8-12)15(17)16-11-20(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
Clé InChI |
WIBUNABTHCKVCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(4-nitrophenyl)-5-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702799.png)
![(5Z)-1-benzyl-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11702801.png)


![4-[(2Z)-2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B11702816.png)
![N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B11702819.png)





![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide](/img/structure/B11702883.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B11702887.png)
![ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702889.png)
